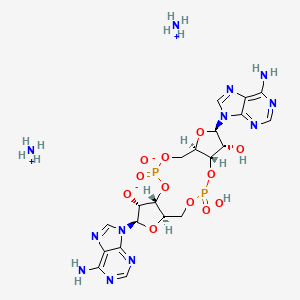

c-di-AMP diammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30N12O12P2 |

|---|---|

Molecular Weight |

692.5 g/mol |

IUPAC Name |

diazanium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,18-dihydroxy-12-oxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-olate |

InChI |

InChI=1S/C20H23N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/q-1;;/p+1/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

AIDXTHZCXMJPDC-VEQUCWRQSA-O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cyclic di-AMP in Gram-Positive Bacteria: A Technical Guide to Signaling Pathways and Core Functions

Executive Summary: Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical and often essential second messenger in a wide array of Gram-positive bacteria, including notable human pathogens like Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis.[1][2][3] Unlike other bacterial second messengers, c-di-AMP is unique in that it is indispensable for the growth of many bacteria under standard laboratory conditions, yet its accumulation can also be toxic.[1][3] This nucleotide signaling molecule is a central hub for integrating various cellular signals to control fundamental physiological processes. Key among these are the maintenance of cell wall homeostasis, the regulation of potassium and osmolyte balance, DNA damage repair, and the modulation of central metabolism. The synthesis and degradation of c-di-AMP are tightly controlled by specific diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively. C-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, including protein receptors and RNA riboswitches, thereby modulating their activity. Given its essentiality and its central role in viability and virulence, the c-di-AMP signaling pathway represents a promising target for the development of novel antimicrobial agents. This guide provides an in-depth technical overview of the c-di-AMP signaling network, summarizes key quantitative data, and details essential experimental protocols for its study.

The c-di-AMP Signaling Network: Synthesis, Degradation, and Homeostasis

The intracellular concentration of c-di-AMP is meticulously balanced through the coordinated actions of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs). This balance is crucial, as both the absence and the overaccumulation of c-di-AMP can be detrimental to bacterial growth and survival.

Synthesis: Diadenylate Cyclases (DACs)

C-di-AMP is synthesized from two molecules of ATP by DAC enzymes, which all contain a conserved catalytic DAC domain. In Gram-positive bacteria, three main types of DACs have been characterized:

-

CdaA (or DacA): This is the most common and widespread DAC, found in pathogens such as S. aureus, L. monocytogenes, and Streptococcus pneumoniae. CdaA is a membrane-anchored protein that is primarily responsible for synthesizing the c-di-AMP pool required for cell wall homeostasis and potassium ion transport. The cdaA gene is often found in a conserved operon with glmM, a gene encoding a key enzyme in peptidoglycan precursor biosynthesis, suggesting a tight regulatory link between c-di-AMP synthesis and cell wall production.

-

DisA: This enzyme has a dual function as a DNA integrity scanning protein and a diadenylate cyclase. DisA forms octameric structures that scan DNA for damage. In the absence of DNA damage, DisA synthesizes c-di-AMP, which acts as a checkpoint signal before sporulation and DNA replication. When DisA encounters branched DNA structures, such as those formed during DNA damage, its cyclase activity is allosterically inhibited.

-

CdaS: This DAC is primarily found in Bacillus species and its expression is specific to sporulation, suggesting its role is to provide a pool of c-di-AMP required during this developmental process.

Degradation: Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is carried out by specific phosphodiesterases, which break the cyclic dinucleotide down to the linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP. The main classes of PDEs in Gram-positive bacteria are:

-

GdpP (also known as YybT): A membrane-bound PDE with a DHH/DHHA1 domain that degrades c-di-AMP to pApA. Deletion of gdpP leads to a significant increase in intracellular c-di-AMP levels.

-

PgpH: An HD-domain containing PDE that also contributes to c-di-AMP degradation. In B. subtilis, PgpH is considered a major c-di-AMP-hydrolyzing phosphodiesterase.

-

Pde2: A cytoplasmic DHH/DHHA1 domain-containing PDE identified in S. aureus that shows a preference for hydrolyzing the linear pApA to AMP, though it can also hydrolyze c-di-AMP.

The overall homeostasis of c-di-AMP is visualized in the signaling pathway diagram below.

Core Physiological Roles of c-di-AMP

C-di-AMP signaling is integral to a multitude of cellular processes essential for bacterial survival, adaptation, and pathogenicity.

Osmolyte and Potassium Homeostasis

Perhaps the most critical function of c-di-AMP is the regulation of cellular turgor pressure through the control of potassium (K+) and osmolyte transport. This function is considered the primary reason for the essentiality of c-di-AMP in many bacteria. C-di-AMP directly binds to and inhibits various K+ uptake systems, including the gating component KtrA of the KtrAB transporter. It also binds to the sensor kinase KdpD, downregulating the expression of the Kdp potassium transporter. Furthermore, c-di-AMP interacts with the ydaO riboswitch, which controls the expression of genes encoding osmolyte transporters. By tightly controlling the influx of ions and osmolytes, c-di-AMP prevents excessive turgor pressure that could lead to cell lysis, especially when the cell wall is compromised.

Cell Wall Homeostasis and Antibiotic Resistance

C-di-AMP levels are intricately linked to the integrity of the bacterial cell wall. Altered levels of c-di-AMP affect susceptibility to peptidoglycan-targeting antibiotics like β-lactams. Generally, high levels of c-di-AMP, often resulting from the deletion of a phosphodiesterase like gdpP, lead to increased resistance to β-lactams. This is associated with an increase in the amount of cross-linked peptidoglycan, which strengthens the cell wall. Conversely, depletion of c-di-AMP increases sensitivity to these antibiotics. In S. aureus, high c-di-AMP levels have been shown to increase cell wall thickness and activate the cell wall stress stimulon (CWSS), contributing to antibiotic resistance.

DNA Damage Response

Through the activity of the diadenylate cyclase DisA, c-di-AMP signaling is directly connected to the DNA damage response. DisA patrols the bacterial chromosome, and upon detecting DNA lesions, its c-di-AMP synthesis activity is inhibited. This drop in c-di-AMP levels serves as a signal to halt processes like sporulation until the DNA is repaired. Studies in B. subtilis have shown that maintaining appropriate c-di-AMP levels is crucial for the efficient repair of DNA damage caused by agents like methyl methane sulfonate (MMS) and H2O2.

Regulation of Central Metabolism

C-di-AMP also plays a significant role in modulating central metabolic pathways. In L. monocytogenes, c-di-AMP was found to be an allosteric activator of the enzyme pyruvate carboxylase (PycA), a key enzyme that replenishes the TCA cycle. This interaction reveals a direct link between this second messenger and the control of carbon flux in the cell. By regulating central metabolism, c-di-AMP helps to balance metabolic activity with the osmotic state of the cell, which is crucial for growth and stress resistance.

Quantitative Data on c-di-AMP Signaling

Quantitative analysis of the components of the c-di-AMP signaling pathway is essential for understanding its dynamics and regulatory mechanisms. The following tables summarize key available data.

Table 1: Binding Affinities of c-di-AMP Receptors

| Receptor Protein | Organism | Ligand | Binding Affinity (Kd) | Method |

| KdpD (USP Domain) | Staphylococcus aureus | c-di-AMP | 2 ± 0.18 µM | DRaCALA |

Data sourced from Moscoso et al., 2015.

Table 2: Enzyme Inhibition Data

| Enzyme | Organism | Inhibitor | Inhibition Constant |

| GdpP (PDE) | Staphylococcus aureus | ppGpp | Ki = 129.7 ± 42.8 µM |

| Pde2 (PDE) | Staphylococcus aureus | ppGpp | IC50 = 139 ± 5.6 µM |

Data sourced from Corrigan et al., 2015 and Bowman et al., 2016 as cited in Gaca et al., 2015.

Key Experimental Methodologies

The study of c-di-AMP signaling relies on a set of specialized biochemical and analytical techniques. This section details the core protocols for quantifying c-di-AMP, identifying its binding partners, and measuring enzyme activities.

Quantification of Intracellular c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of c-di-AMP from bacterial cells.

Protocol Outline:

-

Cell Culture and Harvesting: Grow bacterial cells (e.g., 20 mL culture) to the desired growth phase (e.g., OD600 of 1.0) under specific conditions. Rapidly harvest the cells by centrifugation at low temperature (e.g., 0°C) and immediately freeze the pellet in liquid nitrogen to quench metabolic activity.

-

Nucleotide Extraction: Resuspend the frozen cell pellet in an extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v), often buffered and containing an internal standard (e.g., 13C- or 15N-labeled c-di-AMP) for accurate quantification.

-

Cell Lysis: Lyse the cells within the extraction solvent using physical methods such as bead beating or sonication, followed by incubation at high temperature (e.g., 95°C) to denature proteins and release nucleotides.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble nucleotides.

-

LC-MS/MS Analysis: Inject the clarified extract onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer. Separate c-di-AMP from other nucleotides using a suitable gradient. Detect and quantify c-di-AMP using multiple reaction monitoring (MRM) mode, tracking the specific parent-to-fragment ion transition for both the analyte and the internal standard.

-

Data Analysis: Construct a standard curve using known concentrations of pure c-di-AMP. Calculate the intracellular concentration of c-di-AMP in the original sample based on the standard curve and normalize to cell number or total protein content.

Identification of c-di-AMP Binding Proteins by DRaCALA

The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a high-throughput method ideal for screening entire libraries of open reading frames (ORFeomes) to identify proteins that bind to a specific radiolabeled ligand, such as 32P-c-di-AMP.

Protocol Outline:

-

Prepare ORFeome Lysates: Grow an E. coli expression library where each strain overproduces a single protein from the target bacterium's ORFeome (e.g., S. aureus) in a 96-well format. Induce protein expression (e.g., with IPTG) and prepare crude cell lysates for each well.

-

Prepare Radiolabeled Ligand: Synthesize high-specific-activity 32P-c-di-AMP using a purified diadenylate cyclase enzyme and [α-32P]ATP.

-

Binding Reaction: In a 96-well plate, mix a small volume of each cell lysate with the 32P-c-di-AMP.

-

Spotting: Spot a small aliquot (1-2 µL) of each binding reaction onto a dry nitrocellulose membrane.

-

Capillary Action and Separation: The solvent and unbound 32P-c-di-AMP are wicked away from the center of the spot by capillary action. Protein-ligand complexes, being larger, are immobilized at the center of the spot.

-

Detection and Analysis: Expose the membrane to a phosphor screen and image the radioactive signals. Quantify the fraction of bound ligand for each spot by comparing the signal intensity at the center to the total signal. Wells showing a significantly higher fraction of bound ligand compared to background are considered positive hits.

-

Hit Validation: Positive hits are validated using purified proteins and competition assays with an excess of unlabeled c-di-AMP to ensure specificity. Binding affinity (Kd) can also be determined by titrating the protein concentration.

In Vitro Enzyme Activity Assays

Measuring the kinetic parameters of DACs and PDEs is crucial for understanding their function and for screening potential inhibitors. HPLC-based assays are a common non-radioactive method.

Protocol Outline (Diadenylate Cyclase Assay):

-

Protein Purification: Express and purify the diadenylate cyclase of interest (e.g., His-tagged DisA or CdaA) using affinity chromatography (e.g., Ni-NTA).

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 9.4), a metal cofactor (e.g., 10 mM MgCl2), and the substrate, ATP.

-

Enzyme Reaction: Initiate the reaction by adding a known concentration of the purified enzyme. Incubate at a constant temperature (e.g., 37°C) for a defined time course (e.g., samples taken at 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a quenching agent like EDTA or by heat inactivation.

-

HPLC Analysis: Inject the reaction samples onto a reverse-phase C18 HPLC column. Separate the substrate (ATP), product (c-di-AMP), and any intermediates using a suitable buffer gradient (e.g., acetonitrile gradient).

-

Quantification: Monitor the elution profile at a wavelength of 254 or 260 nm. Identify and quantify the amount of c-di-AMP produced by comparing the peak area to a standard curve generated with pure c-di-AMP.

-

Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by measuring the initial reaction rates at varying substrate concentrations.

A similar protocol can be adapted for phosphodiesterase assays , where c-di-AMP is used as the substrate, and the appearance of the product (pApA or AMP) is monitored over time.

Conclusion and Future Directions

The second messenger c-di-AMP is a central regulator of physiology in many Gram-positive bacteria. Its essential role in controlling fundamental processes such as osmotic homeostasis and cell wall integrity makes its metabolic pathway an attractive target for novel antimicrobial drug development. The intricate network of cyclases, phosphodiesterases, and effector proteins highlights a sophisticated signaling system that allows bacteria to adapt to environmental stress and successfully colonize hosts. Future research will likely focus on further elucidating the regulatory mechanisms that control the activity of DACs and PDEs, identifying the complete set of c-di-AMP effectors in various pathogens, and developing specific inhibitors of c-di-AMP synthesis as a new class of antibiotics.

References

The Inner Workings of a Key Bacterial Signal: A Technical Guide to Cyclic di-AMP's Mechanism of Action

For Immediate Release

[City, State] – [Date] – Once a mysterious molecule, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in the intricate signaling networks of many bacteria. Its influence extends from fundamental physiological processes to the complex interplay between pathogens and their hosts. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of c-di-AMP action, from its synthesis and degradation to its diverse downstream effects. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Lifecycle of a Second Messenger: Synthesis and Degradation of c-di-AMP

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize it, and phosphodiesterases (PDEs) that break it down.[1][2] This dynamic balance allows bacteria to rapidly respond to a variety of internal and external cues.

Synthesis: c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclases, also known as DacA.[2][3] These enzymes are characterized by a conserved DAC domain.[4] Bacteria can possess one or more DACs, each often responding to different signals. For instance, in Bacillus subtilis, three distinct DACs have been identified: DisA, CdaA, and CdaS. DisA is involved in monitoring DNA integrity, while CdaA is crucial for cell wall homeostasis.

Degradation: The hydrolysis of c-di-AMP is carried out by phosphodiesterases (PDEs), which break it down into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP. Several families of PDEs have been identified, including those with DHH/DHHA1 domains and HD domains. The activity of these PDEs can be regulated by other signaling molecules, such as the stringent response alarmone (p)ppGpp, creating a complex and interconnected signaling web.

Molecular Targets: How c-di-AMP Exerts Its Influence

c-di-AMP's regulatory effects are mediated through its direct binding to a diverse array of molecular targets, including proteins and RNA riboswitches. These interactions lead to conformational changes in the target molecules, thereby modulating their activity.

Protein Receptors: A growing number of c-di-AMP-binding proteins have been identified, many of which are involved in fundamental cellular processes. These include:

-

Ion Transporters: A primary role for c-di-AMP is in the regulation of potassium (K+) homeostasis. It directly binds to and inhibits K+ uptake systems like KtrA and KupA/B, and can activate K+ efflux systems. This regulation is critical for maintaining osmotic balance and turgor pressure.

-

Enzymes: c-di-AMP can allosterically regulate the activity of various enzymes. For example, it has been shown to modulate the activity of pyruvate carboxylase, linking central metabolism to the cell's physiological state.

-

Transcription Factors and Regulators: By binding to transcription factors or regulatory proteins, c-di-AMP can control gene expression. For instance, in Mycobacterium smegmatis, the transcription factor DarR binds c-di-AMP, leading to altered gene expression.

Riboswitches: In addition to protein targets, c-di-AMP can also bind to specific RNA structures called riboswitches, which are typically located in the 5' untranslated region of messenger RNAs. This binding event induces a conformational change in the RNA, leading to either transcriptional termination or inhibition of translation, thereby controlling the expression of downstream genes, often those encoding ion transporters.

Host-Pathogen Interactions: c-di-AMP in the Immune Spotlight

Beyond its roles in bacterial physiology, c-di-AMP has emerged as a key molecule in the interaction between bacterial pathogens and their hosts. When bacteria invade host cells, they can release c-di-AMP into the cytoplasm, where it is recognized by host immune sensors, triggering an innate immune response.

The STING Pathway: The primary host sensor for cyclic dinucleotides, including c-di-AMP, is the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Binding of c-di-AMP to STING induces a conformational change, leading to its activation and translocation to the Golgi apparatus. This initiates a signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-bacterial defense.

The RECON Pathway: Another host protein, RECON (Redox-sensitive Ets-domain-containing protein 1), has been identified as a high-affinity receptor for c-di-AMP. RECON can act as a negative regulator of the STING pathway by sequestering c-di-AMP. However, the binding of c-di-AMP to RECON also inhibits its enzymatic activity, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators, contributing to the anti-bacterial response.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-di-AMP signaling, providing a basis for comparative analysis and computational modeling.

Table 1: Binding Affinities of c-di-AMP for Receptor Proteins

| Receptor Protein | Organism | Method | Dissociation Constant (Kd) | Reference |

| KdpD (USP domain) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | |

| KhtT | Bacillus subtilis | ITC | ~40 nM (pH 7.5), ~130 nM (pH 8.0) | |

| DarB | Bacillus subtilis | ITC | 27.0 ± 1.98 nM | |

| CdgR | Anabaena sp. PCC 7120 | LSPR | 2.66 ± 0.6 µM |

Table 2: Enzyme Kinetics of c-di-AMP Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| MsPDE | Mycobacterium smegmatis | c-di-AMP | 0.37 mM (pH 7.5) | 1.64 mM/min (pH 7.5) | - | |

| CpdB | Escherichia coli | c-di-AMP | - | - | ≥ 10⁵ |

Table 3: Intracellular Concentrations of c-di-AMP

| Organism | Growth Condition | Concentration | Reference |

| Staphylococcus aureus | - | Varies | |

| Bacillus subtilis | - | 1-5 µM | |

| Lactococcus lactis | Rich media | Varies |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study c-di-AMP signaling.

Quantification of c-di-AMP by LC-MS/MS

Objective: To accurately measure the intracellular concentration of c-di-AMP in bacterial cells.

Principle: This method utilizes liquid chromatography (LC) to separate c-di-AMP from other cellular components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Detailed Protocol:

-

Cell Culture and Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C to quench metabolic activity.

-

Metabolite Extraction: Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Lyse the cells using methods such as bead beating or sonication.

-

Protein Precipitation and Clarification: Precipitate proteins by incubation at low temperatures (e.g., -20°C) and clarify the extract by centrifugation.

-

LC-MS/MS Analysis:

-

Inject the clarified supernatant onto a reverse-phase C18 column.

-

Separate metabolites using a gradient of mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Detect c-di-AMP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for c-di-AMP should be used for quantification.

-

Quantify the amount of c-di-AMP by comparing the peak area to a standard curve generated with known concentrations of purified c-di-AMP.

-

In Vitro Diadenylate Cyclase (DAC) Activity Assay

Objective: To measure the enzymatic activity of a purified diadenylate cyclase.

Principle: The assay measures the conversion of a substrate (ATP) to the product (c-di-AMP) over time. The product can be detected using various methods, including HPLC or by using radiolabeled ATP.

Detailed Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂ or MnCl₂ as a cofactor, a known concentration of ATP, and the purified DAC enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by heat inactivation or by adding EDTA to chelate the metal cofactors.

-

Product Detection:

-

HPLC-based method: Separate the reaction components by reverse-phase HPLC and quantify the c-di-AMP peak by integrating its area and comparing it to a standard curve.

-

Radiolabel-based method: Use [α-³²P]ATP as the substrate. After the reaction, separate the labeled c-di-AMP from the unreacted ATP using thin-layer chromatography (TLC). Quantify the amount of c-di-AMP by phosphorimaging.

-

Affinity Pull-Down Assay to Identify c-di-AMP Binding Proteins

Objective: To identify proteins from a cellular lysate that bind to c-di-AMP.

Principle: A modified c-di-AMP molecule, typically biotinylated, is immobilized on streptavidin-coated beads. These beads are then used to "pull down" binding proteins from a cell extract. The captured proteins are then identified by mass spectrometry.

Detailed Protocol:

-

Preparation of c-di-AMP-beads: Incubate biotinylated c-di-AMP with streptavidin-coated magnetic beads to allow for immobilization.

-

Preparation of Cell Lysate: Grow and harvest bacterial cells. Lyse the cells to release the proteins and clarify the lysate by centrifugation.

-

Binding Reaction: Incubate the c-di-AMP-coated beads with the cell lysate to allow for the binding of c-di-AMP receptor proteins. Include a control with beads that have not been coated with c-di-AMP to identify non-specific binders.

-

Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize them by staining (e.g., Coomassie or silver stain), and excise the protein bands of interest. Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Conclusion and Future Directions

The study of c-di-AMP has unveiled a sophisticated signaling network that is integral to bacterial survival and pathogenesis. The core mechanisms of its action, from its tightly regulated synthesis and degradation to its interaction with a multitude of molecular targets, highlight its importance as a central regulator of bacterial physiology. Furthermore, its role in triggering host innate immune responses has opened up new avenues for the development of novel antimicrobial agents and vaccine adjuvants.

Future research will likely focus on elucidating the full spectrum of c-di-AMP's molecular targets in different bacterial species, understanding the intricate cross-talk between c-di-AMP signaling and other regulatory networks, and exploring the potential of targeting c-di-AMP signaling pathways for therapeutic intervention. The continued application of quantitative approaches and advanced experimental techniques will be crucial in unraveling the remaining mysteries of this fascinating second messenger.

References

- 1. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. researchgate.net [researchgate.net]

Unraveling the Message: A Technical Guide to c-di-AMP Signaling and its Impact on Bacterial Virulence

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating fundamental physiological processes and directly influencing the pathogen's ability to cause disease. This technical guide provides an in-depth exploration of c-di-AMP signaling, from its synthesis and degradation to its multifaceted impact on bacterial virulence. We present a comprehensive overview of the key molecular players, detailed experimental methodologies for their study, and a summary of quantitative data to facilitate comparative analysis and inform novel therapeutic strategies.

The Core of the Matter: c-di-AMP Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two key enzyme families: diadenylate cyclases (DACs) that synthesize c-di-AMP, and phosphodiesterases (PDEs) that degrade it.[1][2]

Synthesis: Diadenylate cyclases, such as DisA and DacA (also known as CdaA), catalyze the condensation of two ATP or ADP molecules to form c-di-AMP.[3][4] These enzymes often possess sensory domains that allow them to respond to various intracellular signals, thereby modulating c-di-AMP production in response to environmental cues.[2]

Degradation: The hydrolysis of c-di-AMP is carried out by phosphodiesterases containing either a DHH-DHHA1 or an HD domain. These enzymes cleave the phosphodiester bonds of c-di-AMP, yielding either the linear dinucleotide pApA or two molecules of AMP. The activity of these PDEs is also tightly regulated, ensuring a rapid turnover of c-di-AMP when necessary.

Caption: Core c-di-AMP signaling pathway.

A Messenger with Many Targets: Effector Molecules of c-di-AMP

c-di-AMP exerts its regulatory effects by binding to a diverse array of effector molecules, including proteins and RNA riboswitches. This interaction triggers conformational changes that modulate the activity of the target, leading to downstream physiological responses.

Proteinaceous Receptors: A growing number of c-di-AMP binding proteins have been identified, many of which are involved in critical cellular processes. For instance, in Staphylococcus aureus, the potassium transporter-gating component KtrA is a key c-di-AMP receptor. Binding of c-di-AMP to the RCK_C domain of KtrA inactivates the transporter, thereby controlling potassium homeostasis.

Riboswitches: c-di-AMP can also directly regulate gene expression by binding to specific RNA structures known as riboswitches located in the 5' untranslated regions of messenger RNAs. The binding of c-di-AMP to a ydaO/kimA-type riboswitch induces a conformational change in the RNA, often leading to premature transcription termination and thus, downregulation of the downstream gene. This mechanism is crucial for regulating the expression of genes involved in cell wall metabolism, osmotic stress responses, and virulence.

The Virulence Connection: How c-di-AMP Orchestrates Pathogenesis

The intricate regulatory network controlled by c-di-AMP has a profound impact on the virulence of numerous bacterial pathogens. Alterations in intracellular c-di-AMP levels can dramatically affect a pathogen's ability to survive within a host, evade the immune system, and cause disease.

Staphylococcus aureus

In the opportunistic pathogen S. aureus, c-di-AMP is essential for growth and plays a central role in cell wall homeostasis and resistance to beta-lactam antibiotics. Strains with elevated c-di-AMP levels exhibit increased peptidoglycan cross-linking and a thicker cell wall, contributing to antibiotic resistance. Furthermore, c-di-AMP released from S. aureus biofilms can induce a type I interferon (IFN-β) response in host macrophages in a STING-dependent manner, which may contribute to the anti-inflammatory environment characteristic of chronic biofilm infections.

Listeria monocytogenes

For the intracellular pathogen Listeria monocytogenes, c-di-AMP is critical for growth, cell wall integrity, and the establishment of infection. Secreted c-di-AMP is a potent activator of the host's cytosolic surveillance pathway, leading to the production of IFN-β. Interestingly, both high and low levels of c-di-AMP can attenuate virulence. High levels of c-di-AMP have been shown to impair the expression of key virulence genes regulated by the master transcription factor PrfA, partly through the disruption of glutathione metabolism.

Mycobacterium tuberculosis

In the causative agent of tuberculosis, Mycobacterium tuberculosis, c-di-AMP signaling impacts virulence and the host immune response. Deletion of the c-di-AMP phosphodiesterase cnpB leads to elevated c-di-AMP levels and severe attenuation of the bacterium in both macrophage and murine models of infection. This attenuation is associated with an increased induction of the type I IFN response in infected macrophages.

References

- 1. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Studies of Potassium Transport Protein KtrA Regulator of Conductance of K+ (RCK) C Domain in Complex with Cyclic Diadenosine Monophosphate (c-di-AMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

structural differences between c-di-AMP and other cyclic dinucleotides

An In-depth Technical Guide to the Core Structural Differences Between c-di-AMP and Other Cyclic Dinucleotides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dinucleotides (CDNs) have emerged as critical second messengers in all domains of life, orchestrating a wide array of cellular processes. While they share a common molecular architecture, subtle variations in their nucleobase composition and the geometry of their phosphodiester linkages result in profound functional differences. This technical guide provides an in-depth analysis of the structural distinctions between cyclic di-adenosine monophosphate (c-di-AMP) and other key CDNs, namely cyclic di-guanosine monophosphate (c-di-GMP) and cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). We will explore how these structural nuances dictate receptor specificity, the formation of higher-order structures, and the activation of distinct signaling pathways. This guide also includes detailed experimental protocols for the structural characterization of these molecules and visual diagrams to elucidate key concepts and pathways.

Introduction to Cyclic Dinucleotides

Cyclic dinucleotides are a class of second messenger molecules composed of two nucleosides joined by a pair of phosphodiester bonds, forming a central macrocycle.[1] They are integral to signal transduction in both prokaryotes and eukaryotes.[2] In bacteria, c-di-AMP and c-di-GMP are key regulators of processes ranging from cell wall homeostasis and biofilm formation to virulence.[3][4] In metazoans, cGAMP, produced by the enzyme cyclic GMP-AMP synthase (cGAS), is a pivotal activator of the innate immune system via the STING (Stimulator of Interferon Genes) pathway.[5]

The biological specificity of these molecules is rooted in their unique three-dimensional structures. This guide focuses on the core structural features that differentiate c-di-AMP from its counterparts and the functional consequences of these differences.

Core Structural Analysis: c-di-AMP vs. Other CDNs

The defining structural characteristics of a CDN are its constituent nucleobases, the nature of its phosphodiester linkages, and the resulting overall symmetry and conformation.

Cyclic di-AMP (c-di-AMP)

-

Composition and Linkage: c-di-AMP is a homodimer of two adenosine monophosphate units. These units are symmetrically linked by two 3'→5' phosphodiester bonds, creating a central 12-atom ring.

-

Conformation: In solution, CDNs like c-di-AMP are relatively rigid and adopt a pre-organized conformation. The ribose sugars typically exhibit a North (C3'-endo) pucker, and the glycosidic bonds connecting the ribose to the adenine base are in an anti conformation. This defined shape is crucial for its recognition by specific receptor proteins and riboswitches.

-

Symmetry: Due to its composition of identical nucleotides and linkages, c-di-AMP possesses C2 rotational symmetry.

Cyclic di-GMP (c-di-GMP)

-

Composition and Linkage: Like c-di-AMP, c-di-GMP is a symmetric homodimer, but it is composed of two guanosine monophosphate units linked by bis(3'→5') phosphodiester bonds.

-

Structural Distinction and Higher-Order Structures: The primary structural difference from c-di-AMP is the substitution of adenine with guanine. This is functionally significant, as the guanine bases allow c-di-GMP molecules to form intercalated dimers through Hoogsteen base pairing. This capacity for self-association into higher-order structures is a hallmark of c-di-GMP signaling and is not observed with c-di-AMP. This property is central to its role in regulating the switch between motile and sessile lifestyles in bacteria.

Cyclic GMP-AMP (cGAMP)

cGAMP is a heterodimer, and its structure varies significantly between the versions found in bacteria and mammals, representing a key point of divergence.

-

3'3'-cGAMP (Bacterial): This form consists of one guanosine and one adenosine linked by two symmetric 3'→5' phosphodiester bonds. It is structurally analogous to c-di-AMP and c-di-GMP in its linkage but is asymmetric due to the different nucleobases.

-

2'3'-cGAMP (Mammalian): This isomer is the unique product of the mammalian DNA sensor cGAS. Its defining feature is an asymmetric linkage, containing one 2'→5' bond and one 3'→5' bond. This mixed linkage creates a distinct, compact three-dimensional shape that is specifically and potently recognized by the mammalian STING protein, leading to a robust type I interferon response.

References

- 1. researchgate.net [researchgate.net]

- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 4. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclic di-AMP in Activating Host Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-AMP (c-di-AMP) has emerged as a critical bacterial second messenger that plays a pivotal role in orchestrating host-pathogen interactions. Once introduced into the host cell cytosol, this molecule is recognized as a pathogen-associated molecular pattern (PAMP), triggering a cascade of innate immune responses crucial for combating bacterial infections. This technical guide provides an in-depth exploration of the molecular mechanisms by which c-di-AMP activates host immunity, with a focus on the core signaling pathways, key experimental methodologies, and quantitative data to support further research and therapeutic development.

Introduction to c-di-AMP and Host Immune Recognition

Cyclic di-AMP is a signaling molecule utilized by a wide range of bacteria to regulate various physiological processes.[1][2][3] During infection, c-di-AMP can be released into the host cell cytoplasm by intracellular bacteria, where it is detected by several host pattern recognition receptors (PRRs).[1][2] This recognition initiates a potent innate immune response characterized by the production of type I interferons (IFNs), pro-inflammatory cytokines, and the induction of autophagy, ultimately aimed at clearing the infection. The primary host sensors for c-di-AMP include STING (Stimulator of Interferon Genes), DDX41 (DEAD-box helicase 41), RECON (Reductase Controlling NF-κB), and the NLRP3 inflammasome.

Core Signaling Pathways Activated by c-di-AMP

The host immune response to c-di-AMP is multifaceted, involving the activation of several distinct yet interconnected signaling pathways.

The STING-Dependent Type I Interferon Response

The most well-characterized pathway initiated by c-di-AMP is the STING-dependent production of type I IFNs.

-

Recognition: Cytosolic c-di-AMP directly binds to the endoplasmic reticulum (ER)-resident protein STING. The DEAD-box helicase DDX41 has also been identified as a direct sensor of c-di-AMP and can form a complex with STING to initiate downstream signaling.

-

Activation and Translocation: Upon binding c-di-AMP, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi and then to perinuclear endosomes.

-

TBK1 and IRF3 Phosphorylation: The translocated STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).

-

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).

NF-κB Activation

c-di-AMP also potently activates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, leading to the production of pro-inflammatory cytokines.

-

STING-Dependent Activation: The activation of STING by c-di-AMP can also lead to the recruitment and activation of IKK (IκB kinase), which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation.

-

RECON-Mediated Regulation: The oxidoreductase RECON acts as a cytosolic sensor for c-di-AMP. Binding of c-di-AMP to RECON inhibits its enzymatic activity, which relieves a brake on NF-κB activation, thereby augmenting the inflammatory response.

NLRP3 Inflammasome Activation

c-di-AMP can trigger the assembly and activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This activation is dependent on potassium efflux but appears to be independent of STING.

Data Presentation

Table 1: Quantitative Binding Affinities of c-di-AMP to Host Receptors

| Host Receptor | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |

| RECON | c-di-AMP | 68 nM | DRaCALA | |

| DDX41 | c-di-GMP | ~5.65 µM | Binding Assay | |

| STING CTD | c-di-GMP | ~14.54 µM | Binding Assay | |

| MBP-KdpD(USP) | c-di-AMP | 2 ± 0.18 µM | DRaCALA |

Table 2: Cytokine Production in Macrophages Stimulated with c-di-AMP

| Cell Type | Stimulus (Concentration) | Cytokine | Concentration / Fold Induction | Time Point | Reference |

| Mouse BMDM | c-di-AMP (2.5 µM) | IFN-β | ~4 ng/10^6 cells | 4 h | |

| Mouse BMDM | c-di-AMP (2.5 µM) | CCL3 (MIP-1α) | ~50 ng/10^6 cells | 4 h | |

| RAW264.7 Macrophages | c-di-AMP (2.5 µM) | IL-6 | > 2000 pg/ml | 4 h | |

| Human PBMC-derived DCs | c-di-AMP | IFN-β | Secretion induced | 24 h | |

| RAW-Blue ISG Macrophages | c-di-GMP (100 µM) | IFN-β | Significant induction | 24 h | |

| RAW-Blue ISG Macrophages | cGAMP (100 µM) | IFN-β | Significant induction | 24 h |

Experimental Protocols

Intracellular Delivery of c-di-AMP to Macrophages

This protocol describes the delivery of c-di-AMP into the cytosol of macrophages using digitonin-based permeabilization.

Materials:

-

Macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages)

-

c-di-AMP

-

Digitonin

-

Permeabilization Solution (PS): 50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP

Procedure:

-

Culture macrophages in 6-well plates to approximately 80% confluency.

-

Prepare the c-di-AMP/PS mixture by adding c-di-AMP to the permeabilization solution to a final concentration of 2.5 µM.

-

Aspirate the culture medium from the cells.

-

Add 0.5 ml of the c-di-AMP/PS mixture to each well.

-

Incubate for 30 minutes at 37°C.

-

Remove the permeabilization solution and replace it with fresh, pre-warmed growth medium.

-

Incubate the cells for the desired time period (e.g., 4-8 hours) before downstream analysis.

Quantification of c-di-AMP-Induced Cytokine Secretion by ELISA

This protocol outlines the general steps for measuring the concentration of secreted cytokines (e.g., IFN-β, IL-6) in the supernatant of c-di-AMP-stimulated cells using a sandwich ELISA kit.

Materials:

-

Supernatant from c-di-AMP-stimulated and control cells

-

Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)

-

Microplate reader

Procedure:

-

Follow the specific instructions provided with the ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Assessment of STING Activation

STING activation can be assessed by observing its phosphorylation and oligomerization.

4.3.1. STING Phosphorylation by Western Blot

Procedure:

-

Stimulate cells with c-di-AMP as described in Protocol 4.1.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated STING (p-STING).

-

Wash the membrane and probe with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescence substrate.

-

Strip and re-probe the membrane with an antibody for total STING as a loading control.

4.3.2. STING Oligomerization by Non-Reducing SDS-PAGE

Procedure:

-

Transfect HEK293T cells (which lack endogenous STING) with a STING expression plasmid.

-

Activate STING by treating the cells with cGAMP (or c-di-AMP) using digitonin permeabilization.

-

Lyse the cells in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).

-

Separate the proteins on a non-reducing SDS-PAGE gel.

-

Perform a Western blot as described above, probing for total STING. Oligomers will appear as higher molecular weight bands.

Co-Immunoprecipitation of DDX41 and STING

This protocol is used to demonstrate the interaction between DDX41 and STING.

Procedure:

-

Lyse cells (e.g., D2SC dendritic cells) that have been stimulated with c-di-AMP.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an anti-DDX41 antibody or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blot, probing for STING and DDX41.

RECON Enzyme Activity Assay

This assay measures the enzymatic activity of RECON in the presence and absence of c-di-AMP.

Procedure:

-

Purify recombinant RECON protein.

-

Set up a reaction mixture containing RECON, its substrate, and the co-substrate NADPH.

-

In a parallel reaction, include c-di-AMP.

-

Monitor the decrease in NADPH absorbance at 340 nm over time, which is indicative of RECON's reductase activity.

-

Compare the reaction rates in the presence and absence of c-di-AMP to determine the inhibitory effect.

NLRP3 Inflammasome Activation Assay

This protocol describes the two-signal method for activating the NLRP3 inflammasome and measuring IL-1β secretion.

Procedure:

-

Priming (Signal 1): Treat macrophages (e.g., bone marrow-derived macrophages) with a TLR agonist such as LPS (lipopolysaccharide) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Activation (Signal 2): Stimulate the primed cells with a NLRP3 activator. For c-di-AMP-mediated activation, deliver c-di-AMP into the cells as described in Protocol 4.1. Alternatively, use nigericin or ATP.

-

Collect the cell culture supernatant.

-

Measure the concentration of mature IL-1β in the supernatant by ELISA (as in Protocol 4.2).

-

Cell lysates can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.

Conclusion

c-di-AMP is a potent activator of the host innate immune system, triggering multiple signaling pathways that are critical for defense against bacterial pathogens. A thorough understanding of these pathways and the experimental methods to study them is essential for the development of novel therapeutics, such as STING agonists for cancer immunotherapy and vaccine adjuvants. This technical guide provides a foundational framework for researchers to delve into the intricate role of c-di-AMP in host-pathogen interactions.

References

An In-depth Technical Guide to the Enzymes of c-di-AMP Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule found in a wide array of bacteria, including many significant human pathogens, as well as in some archaea.[1] It plays a central role in regulating fundamental cellular processes such as potassium and osmotic homeostasis, cell wall synthesis, DNA repair, biofilm formation, and virulence.[2] Unlike other bacterial second messengers, c-di-AMP is unique in that it is essential for the viability of many Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes under standard growth conditions, yet it is also toxic when it accumulates to high levels.[2][3]

This delicate balance necessitates a tightly controlled intracellular concentration of c-di-AMP, which is governed by the coordinated actions of two main classes of enzymes: diadenylate cyclases (DACs) that synthesize c-di-AMP, and phosphodiesterases (PDEs) that degrade it.[4] The absence of c-di-AMP signaling pathways in humans makes these enzymes highly attractive targets for the development of novel antimicrobial agents.

This technical guide provides a comprehensive overview of the core enzymes involved in c-di-AMP synthesis and degradation, their regulation, associated signaling pathways, and detailed experimental protocols for their study.

Section 1: Synthesis of c-di-AMP - The Diadenylate Cyclases (DACs)

The synthesis of c-di-AMP is catalyzed by diadenylate cyclase (DAC) enzymes, which condense two molecules of ATP (or ADP) to form one molecule of c-di-AMP, releasing two molecules of pyrophosphate (PPi) in the process. All known DACs share a conserved catalytic domain, the DisA_N or DAC domain, which contains characteristic DGA (Asp-Gly-Ala) and RHR (Arg-His-Arg) motifs in its active site. Several distinct families of DACs have been identified, distinguished by their accessory domains that dictate their regulation and subcellular localization.

Major Classes of Diadenylate Cyclases

1. CdaA (or DacA): This is the most widespread class of DACs, particularly in Firmicutes, and is often the sole DAC responsible for c-di-AMP synthesis in pathogens like L. monocytogenes and S. aureus. CdaA is a membrane-anchored protein, typically featuring three N-terminal transmembrane helices followed by the C-terminal cytoplasmic DAC domain. Its activity is essential for growth and is intricately linked to cell wall homeostasis. The activity of CdaA can be modulated by protein-protein interactions with the regulatory protein CdaR and the phosphoglucosamine mutase GlmM, an enzyme involved in peptidoglycan precursor synthesis.

2. DisA: Initially discovered in Bacillus subtilis, DisA is a cytosolic enzyme characterized by a C-terminal helix-hairpin-helix (HhH) domain that enables it to bind to DNA. DisA scans DNA for integrity and its cyclase activity is reportedly inhibited by the presence of DNA recombination intermediates like Holliday junctions. Its activity is also regulated through interaction with the DNA recombination protein RadA.

3. CdaS: This is a sporulation-specific DAC found in B. subtilis. The enzyme features an N-terminal autoinhibitory domain that limits its catalytic activity. Mutations in this domain can lead to significantly increased c-di-AMP production.

Other less common DACs include CdaM and CdaZ. The domain architecture of these key enzymes dictates their specific regulatory inputs.

Section 2: Degradation of c-di-AMP - The Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is performed by specific phosphodiesterases (PDEs), which are critical for preventing the toxic accumulation of the second messenger. These enzymes cleave the phosphodiester bonds of c-di-AMP, typically converting it into the linear dinucleotide 5'-phosphoadenylyl-(3'→5')-adenosine (pApA). In some bacteria, pApA is then further degraded into two molecules of AMP by other nucleases. There are two major, structurally distinct classes of c-di-AMP-specific PDEs.

Major Classes of c-di-AMP Phosphodiesterases

1. DHH/DHHA1 Domain PDEs (GdpP-type): This class of PDEs is characterized by a conserved DHH/DHHA1 catalytic domain. The archetypal member is GdpP, a membrane-associated protein that often contains additional sensory domains, such as a PAS domain and a degenerate GGDEF domain, upstream of the catalytic DHH-DHHA1 domain. GdpP enzymes are widely distributed among Firmicutes. A key regulatory feature of these enzymes is their inhibition by the stringent response alarmone (p)ppGpp, directly linking c-di-AMP metabolism to the nutritional status of the cell.

2. HD Domain PDEs (PgpH-type): This class of enzymes utilizes a catalytic HD domain for c-di-AMP hydrolysis. Initially identified in L. monocytogenes, PgpH is a membrane protein that represents a distinct evolutionary lineage from the GdpP-type PDEs. Like GdpP, PgpH activity can also be inhibited by (p)ppGpp, indicating a conserved mechanism of cross-talk between these two major nucleotide signaling pathways.

Section 3: Quantitative Enzyme Data

The precise regulation of c-di-AMP levels is reflected in the kinetic parameters of its metabolic enzymes and their response to various inhibitors. This data is critical for understanding the signaling network and for developing targeted therapeutics.

Table 1: Kinetic Parameters of c-di-AMP Metabolizing Enzymes

Kinetic parameters can vary significantly based on the organism, specific isoform, and assay conditions (e.g., metal cofactor, pH, temperature). The data presented here are illustrative examples from the literature.

| Enzyme | Organism | Type | Substrate | K_m (µM) | k_cat (s⁻¹) | Metal Cofactor | Reference |

| CdaA | L. monocytogenes | Synthase | ATP | - | - | Mn²⁺, Co²⁺ | |

| RocR* | P. aeruginosa | Phosphodiesterase | c-di-GMP | 3.2 ± 0.3 | 0.67 ± 0.03 | Mg²⁺, Mn²⁺ | |

| PDE8A** | Human | Phosphodiesterase | cAMP | 1.8 | 3.1 | Mg²⁺, Mn²⁺ |

Note: Data for c-di-GMP-specific PDE RocR is included to provide context on typical kinetic values for cyclic dinucleotide PDEs. *Note: Data for human cAMP-specific PDE8A is included for comparison.

Table 2: Inhibitors of c-di-AMP Metabolism

| Inhibitor | Target Enzyme | Type of Inhibition | IC₅₀ / K_i | Reference |

| (p)ppGpp | GdpP (S. aureus) | - | K_i value reported | |

| IBMX | Non-specific PDE | - | ~25 µM | |

| Diamide | Lymphocyte PDE | Non-competitive | K_i of 1.3-2.5 mM |

Section 4: Central Signaling and Regulatory Network

The synthesis and degradation enzymes do not operate in isolation. They are central hubs in a signaling network that responds to environmental and cellular cues to modulate c-di-AMP levels, which in turn control a variety of downstream effectors, including protein targets and RNA riboswitches.

References

- 1. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

c-di-AMP receptors and binding proteins in prokaryotes

An In-depth Technical Guide to Cyclic di-AMP Receptors and Binding Proteins in Prokaryotes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger that is integral to signal transduction in a wide array of bacteria and archaea.[1] It plays a central role in regulating fundamental physiological processes, including cell wall homeostasis, potassium transport, DNA damage repair, and virulence.[2][3][4] The cellular levels of c-di-AMP are meticulously controlled by the synthesizing activity of diadenylate cyclases (DACs) and the degrading activity of phosphodiesterases (PDEs).[4] C-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, which include protein receptors and structured RNA elements known as riboswitches. Given its essentiality for viability in many pathogenic bacteria, the c-di-AMP signaling network has emerged as a promising target for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the known , summarizes quantitative binding data, details key experimental methodologies, and visualizes the core signaling pathways.

Overview of c-di-AMP Signaling

The second messenger c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes. The intracellular concentration of c-di-AMP is tightly regulated, not only by its synthesis but also by its degradation by specific phosphodiesterases (PDEs) that hydrolyze it to 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP. This dynamic turnover allows the cell to rapidly modulate c-di-AMP levels in response to environmental or cellular cues. The signaling output is then executed by a variety of receptor proteins and RNA riboswitches that alter their function upon binding the nucleotide.

Figure 1: Overview of c-di-AMP synthesis, degradation, and signaling.

Classes of c-di-AMP Receptors and Binding Proteins

C-di-AMP receptors are broadly classified into two main categories: proteins and RNA riboswitches. These effectors translate the intracellular concentration of c-di-AMP into specific physiological actions.

Protein Receptors

Protein receptors for c-di-AMP are diverse and include ion transporters, enzymes, and transcriptional regulators.

-

Potassium Transporter Components: A primary and broadly conserved role for c-di-AMP is the regulation of potassium (K+) homeostasis. It directly binds to and modulates the activity of several proteins involved in K+ transport.

-

Ktr/Trk Systems: C-di-AMP binds to the gating components KtrA and KtrC, which belong to the RCK (Regulator of Conductance of K+) protein family. This binding inhibits the activity of the associated KtrB and KtrD membrane transporters, thus blocking K+ uptake.

-

CpaA: The predicted cation/proton antiporter CpaA, which also contains an RCK_C domain, has been shown to bind c-di-AMP directly.

-

KdpD: In some bacteria, the histidine kinase KdpD of the KdpD/KdpE two-component system, which regulates a high-affinity K+ uptake system, has been identified as a c-di-AMP binding protein.

-

KhtT: This protein is part of a K+ exporter system and is activated upon binding c-di-AMP, thereby facilitating K+ export.

-

-

Transcriptional Regulators: C-di-AMP can directly influence gene expression by binding to transcription factors.

-

DarR: Identified in Mycobacterium smegmatis, DarR is a transcriptional repressor. Binding of c-di-AMP is thought to modulate its DNA-binding activity, thereby controlling the expression of genes related to stress response and fatty acid metabolism.

-

-

PII-like Signal Transduction Proteins:

-

PstA (DarA): This widely distributed PII-like signal transduction protein was identified as a high-affinity c-di-AMP receptor. In Bacillus subtilis, this protein (named DarA) interacts with the phosphoglucosamine mutase GlmM, suggesting a link between c-di-AMP signaling and cell wall precursor synthesis.

-

DarB: In B. subtilis, the receptor protein DarB provides a link between c-di-AMP signaling and the stringent response. It binds c-di-AMP with high affinity and interacts with the (p)ppGpp synthetase/hydrolase RelA.

-

-

Enzymes:

-

PycA: In Listeria monocytogenes, the pyruvate carboxylase (PycA) was found to bind c-di-AMP. This interaction links c-di-AMP signaling directly to central carbon metabolism, specifically the process of anaplerosis.

-

RNA Riboswitches

Besides proteins, c-di-AMP also binds to a class of RNA regulatory elements known as the ydaO-type riboswitch. These riboswitches are found in the 5' untranslated regions of various mRNAs. Binding of c-di-AMP induces a conformational change in the RNA structure, which typically leads to the termination of transcription, thus functioning as a genetic 'off' switch. Genes regulated by this riboswitch are often involved in osmotic stress responses, cell wall metabolism, and ion transport, including the KtrA protein itself, creating a multi-layered regulatory system. The ydaO riboswitch binds c-di-AMP with sub-nanomolar affinity and can exquisitely discriminate against other cyclic dinucleotides.

Quantitative Data of c-di-AMP-Receptor Interactions

The affinity of c-di-AMP for its various receptors is a key determinant of the cellular response. Dissociation constants (Kd) have been determined for several receptor proteins, highlighting the high-specificity and tight binding involved in these signaling pathways.

| Receptor Protein | Organism | Receptor Type / Function | Binding Affinity (Kd) | Reference(s) |

| KtrASA | Staphylococcus aureus | K+ Transporter Gating Component (RCK domain) | 64.4 ± 3.4 nM | |

| KhtT | Vibrio parahaemolyticus | Activator of K+ Exporter | ~130 nM | |

| DarR | Mycobacterium smegmatis | Transcriptional Regulator | 2.3 µM | |

| DarA (PstA) | Bacillus subtilis | PII-like Signal Transduction Protein | High Affinity (not quantified) | |

| DarB | Bacillus subtilis | CBS Domain-containing Stringent Response Regulator | 27.0 ± 1.98 nM | |

| ydaO Riboswitch | Bacillus subtilis | RNA Riboswitch | ~1 nM |

Key c-di-AMP Signaling Pathways

Regulation of Potassium Homeostasis

C-di-AMP is a master regulator of potassium (K+) homeostasis, a process essential for maintaining turgor pressure and cell viability, particularly in Firmicutes. High intracellular levels of c-di-AMP signal a state of K+ sufficiency. In response, c-di-AMP binds to multiple effectors to prevent toxic over-accumulation of K+. It inhibits K+ uptake by binding to the gating components of Ktr and KimA transporters and represses the expression of K+ transporter genes via the ydaO riboswitch. Concurrently, it can activate K+ export through effectors like CpaA or KhtT. This multi-pronged approach ensures precise control over intracellular K+ levels.

Figure 2: C-di-AMP-mediated regulation of potassium homeostasis.

DNA Damage Response

In many bacteria, the diadenylate cyclase DisA also functions as a DNA integrity scanning protein. In its basal state, DisA synthesizes c-di-AMP. However, when DisA encounters branched DNA structures, such as those formed at stalled replication forks during DNA damage, its cyclase activity is allosterically inhibited. This inhibition involves an interaction with the DNA repair protein RadA. The resulting drop in c-di-AMP levels serves as a crucial checkpoint signal, for instance, to halt entry into sporulation in B. subtilis until the DNA is repaired by the RecA recombination machinery, which is recruited by RadA.

Figure 3: The DisA-mediated DNA damage response pathway.

Experimental Protocols for Receptor Identification and Characterization

Several key methodologies are employed to identify and characterize c-di-AMP binding proteins and measure their interaction kinetics.

Affinity Pull-Down Assay

This method is used to identify novel c-di-AMP binding proteins from a complex mixture, such as a cell lysate.

-

Principle: A modified version of c-di-AMP, typically biotinylated, is immobilized on a solid support matrix like streptavidin- or agarose-coated magnetic beads. When a cell lysate is incubated with these beads, proteins that specifically bind to c-di-AMP are captured. Non-specific binders are removed through a series of washing steps, and the specifically bound proteins are then eluted and identified, usually by mass spectrometry.

-

Detailed Methodology:

-

Lysate Preparation: Bacterial cells are harvested and lysed in a suitable buffer containing protease inhibitors to generate a crude cell extract.

-

Bead Coupling: Biotinylated c-di-AMP is coupled to streptavidin-coated magnetic beads. Uncoupled beads or beads coupled with biotin alone are used as negative controls.

-

Incubation: The cell lysate is incubated with the c-di-AMP-coupled beads to allow for protein binding.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with free biotin or c-di-AMP.

-

Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest (those present in the c-di-AMP lane but absent or reduced in the control lane) are excised and identified by mass spectrometry (e.g., LC-MS/MS).

-

Figure 4: Experimental workflow for identifying c-di-AMP receptors.

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a rapid and sensitive method to detect and quantify protein-ligand interactions, particularly useful for screening libraries of proteins.

-

Principle: A mixture of a radiolabeled ligand (e.g., 32P-c-di-AMP) and a protein (in a cell lysate or purified) is spotted onto a nitrocellulose membrane. The unbound ligand migrates outwards with the solvent via capillary action, while the protein and any ligand bound to it are immobilized at the center of the spot. The amount of bound ligand is quantified by autoradiography.

-

Methodology:

-

A solution containing 32P-labeled c-di-AMP is mixed with a purified protein or a cell lysate overexpressing a specific protein.

-

A small volume of the mixture is spotted onto a dry nitrocellulose membrane.

-

The membrane is allowed to dry completely.

-

The membrane is exposed to a phosphor screen, and the resulting image is analyzed. The fraction of bound ligand is calculated from the signal intensity at the center of the spot compared to the total signal.

-

Binding affinity (Kd) can be determined by titrating a constant amount of protein with increasing concentrations of the radiolabeled ligand.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution, providing a complete binding profile.

-

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (c-di-AMP) is titrated in small aliquots into a solution of the protein receptor held in a sample cell at a constant temperature. The heat released or absorbed upon binding is measured.

-

Methodology:

-

The purified receptor protein is placed in the sample cell of the calorimeter.

-

C-di-AMP is loaded into an injection syringe.

-

A series of small, precise injections of c-di-AMP are made into the protein solution.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion and Future Directions

The study of c-di-AMP signaling in prokaryotes has unveiled a complex regulatory network that governs essential cellular functions. A growing number of protein and RNA receptors have been identified, linking this second messenger to critical processes like ion homeostasis, cell envelope integrity, metabolic regulation, and DNA damage response. The quantitative and mechanistic understanding of these c-di-AMP-receptor interactions is crucial.

For drug development professionals, the essentiality of c-di-AMP in many pathogens like Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis makes its signaling pathway an attractive target. Targeting the synthesis or degradation enzymes, or disrupting the binding of c-di-AMP to its key receptors, represents a promising strategy for developing novel antibiotics. Future research will likely focus on identifying the full complement of c-di-AMP receptors in various pathogens, elucidating the structural basis for their specific interactions, and screening for small molecule inhibitors that can modulate these pathways for therapeutic benefit.

References

- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic nucleotide signaling in Mycobacterium tuberculosis: an expanding repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of c-di-AMP Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule in many Gram-positive bacteria, playing a critical role in various physiological processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2][3] Its essentiality in many pathogenic bacteria makes the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents.[4] Furthermore, c-di-AMP is a potent agonist of the stimulator of interferon genes (STING) pathway in eukaryotic cells, leading to the production of type I interferons and other cytokines, which makes it a promising candidate for vaccine adjuvants and cancer immunotherapy.

This document provides a detailed protocol for the enzymatic synthesis of c-di-AMP as a diammonium salt, a stable and highly pure form suitable for research and preclinical development. The synthesis is based on the activity of a diadenylate cyclase (DAC), which catalyzes the conversion of two ATP molecules into one molecule of c-di-AMP.

Signaling Pathway of c-di-AMP Synthesis and Degradation

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation. DACs, such as DisA and CdaA, utilize two molecules of ATP to produce c-di-AMP. Conversely, PDEs hydrolyze c-di-AMP into the linear molecule 5'-phosphoadenylyl-(3'->5')-adenosine (pApA), which can be further broken down into two molecules of AMP.

Experimental Protocols

Expression and Purification of Diadenylate Cyclase

A variety of diadenylate cyclases can be used for the enzymatic synthesis of c-di-AMP, including DisA from Bacillus subtilis or Mycobacterium smegmatis, CdaA from Listeria monocytogenes, or DncV from Vibrio cholerae. This protocol provides a general method for the expression and purification of a His-tagged diadenylate cyclase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for a His-tagged diadenylate cyclase.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-300 mM imidazole.

-

Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a standard method (e.g., Bradford assay) and store the purified enzyme at -80°C.

Enzymatic Synthesis of c-di-AMP

This protocol describes the in vitro synthesis of c-di-AMP using a purified diadenylate cyclase. The reaction conditions provided are a general starting point and may require optimization depending on the specific enzyme used.

Materials:

-

Purified diadenylate cyclase enzyme.

-

Adenosine 5'-triphosphate (ATP), disodium salt.

-

Reaction Buffer: A common buffer is 300 mM NH4Ac/NH3 pH 9.5. Other buffers such as Tris-HCl can also be used.

-

Divalent Cation Stock Solution: 1 M MgCl2 or MnCl2.

-

EDTA solution (0.5 M, pH 8.0).

Reaction Conditions:

| Parameter | Recommended Range | Example Protocol |

| Enzyme Concentration | 1 - 10 µM | ~0.63 µM (19 mg DncV in 300 mL) |

| ATP Concentration | 1 - 10 mM | 10 mM |

| Divalent Cation | MgCl2 or MnCl2 | 20 mM MnCl2 |

| Buffer | Tris-HCl, CHES, NH4Ac/NH3 | 300 mM NH4Ac/NH3 pH 9.5 |

| pH | 7.5 - 9.5 | 9.5 |

| Temperature | 30 - 50°C | 30°C |

| Incubation Time | 4 hours - overnight | Overnight |

Procedure:

-

Set up the reaction mixture in a suitable vessel. For a 300 mL reaction, combine:

-

300 mL of 300 mM NH4Ac/NH3 pH 9.5 buffer.

-

ATP to a final concentration of 10 mM.

-

MnCl2 to a final concentration of 20 mM.

-

-

Add the purified diadenylate cyclase to the reaction mixture.

-

Incubate the reaction at 30°C overnight with gentle agitation.

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC to check for the conversion of ATP to c-di-AMP.

-

Once the reaction is complete (typically when most of the ATP is consumed), terminate the reaction by adding EDTA to a final concentration of 20 mM to chelate the divalent cations.

Purification of c-di-AMP Diammonium Salt

This protocol describes the purification of the synthesized c-di-AMP using macroporous absorption resin, followed by lyophilization to obtain the diammonium salt.

Materials:

-

Macroporous absorption resin (e.g., SP207).

-

Ammonium acetate solutions for washing and elution.

-

Rotary evaporator.

-

Lyophilizer.

Procedure:

-

Load the terminated reaction mixture onto a column packed with macroporous absorption resin.

-

Wash the column with deionized water to remove unreacted ATP, salts, and other impurities.

-